molecular formula C7H2ClF2IO2 B12100604 3-Chloro-2,4-difluoro-5-iodobenzoic acid

3-Chloro-2,4-difluoro-5-iodobenzoic acid

Cat. No.: B12100604
M. Wt: 318.44 g/mol
InChI Key: JWQVFBFEPIRTGE-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2ClF2IO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 2,4-difluorobenzoic acid, followed by iodination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2,4-difluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of iodine.

    2,4-Dichloro-3,5-difluorobenzoic acid: Contains two chlorine atoms instead of one chlorine and one iodine.

    3-Bromo-2,4-difluoro-5-iodobenzoic acid: Similar but with a bromine atom instead of chlorine

Uniqueness

3-Chloro-2,4-difluoro-5-iodobenzoic acid is unique due to the combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H2ClF2IO2

Molecular Weight

318.44 g/mol

IUPAC Name

3-chloro-2,4-difluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H2ClF2IO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H,12,13)

InChI Key

JWQVFBFEPIRTGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)F)Cl)F)C(=O)O

Origin of Product

United States

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